molecular formula C12H15NO6S B2924966 methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate CAS No. 694443-29-3

methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate

Numéro de catalogue B2924966
Numéro CAS: 694443-29-3
Poids moléculaire: 301.31
Clé InChI: NPNMHVWNYVWURD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as MDB or MDBGN, and it is a glycine derivative that has been synthesized through a multi-step process.

Mécanisme D'action

MDBGN works by inhibiting the activity of GABA transporters, which are responsible for removing GABA from the synaptic cleft. This leads to an increase in the levels of GABA in the brain, which can have various effects on neuronal activity. MDBGN has been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
MDBGN has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. Additionally, MDBGN has been shown to have analgesic effects, suggesting its potential as a pain reliever.

Avantages Et Limitations Des Expériences En Laboratoire

MDBGN has several advantages for lab experiments, including its ability to selectively inhibit GABA transporters and its high purity and yield. However, its potential therapeutic effects have not been fully elucidated, and its mechanism of action may not be fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.

Orientations Futures

There are several potential future directions for research on MDBGN. One area of research could focus on its potential therapeutic effects, particularly in the treatment of anxiety, epilepsy, and pain. Additionally, further research is needed to fully understand its mechanism of action and its effects on neuronal activity. Finally, research could focus on developing new derivatives of MDBGN that have improved efficacy and safety profiles.

Méthodes De Synthèse

The synthesis of MDBGN involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with methylsulfonyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with glycine methyl ester to produce the final product, MDBGN. The synthesis of MDBGN has been optimized to produce high yields and purity, making it a valuable tool for scientific research.

Applications De Recherche Scientifique

MDBGN has been used in various scientific studies due to its ability to inhibit the activity of γ-aminobutyric acid (GABA) transporters. GABA is an important neurotransmitter in the brain, and its transporters play a crucial role in regulating its levels. By inhibiting these transporters, MDBGN can increase the levels of GABA in the brain, leading to potential therapeutic effects.

Propriétés

IUPAC Name

methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-17-12(14)8-13(20(2,15)16)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNMHVWNYVWURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.